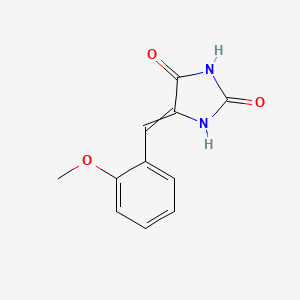

5-(2-Methoxy-benzylidene)-hydantoin

Descripción general

Descripción

5-(2-Methoxy-benzylidene)-hydantoin, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

5-(2-Methoxy-benzylidene)-hydantoin has been studied for its potential anticancer properties. Research indicates that hydantoin derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that hydantoin compounds can target specific pathways involved in tumor growth and metastasis:

- Mechanism of Action : The compound exhibits anti-metastatic, anti-growth, and anti-invasive activities, making it a promising candidate for cancer treatment. It has been identified as an inhibitor of SIRT1 and SIRT2 enzymes, which are implicated in cancer progression .

- Case Studies : In vitro studies demonstrated that certain hydantoin derivatives could induce S-phase growth arrest and activate apoptotic pathways, including the release of cytochrome c and activation of caspases .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Recent studies have highlighted the ability of hydantoin derivatives to inhibit lipoxygenase (LOX) enzymes, which play a crucial role in inflammatory processes:

- Inhibitory Activity : New spirooxindole-hydantoin derivatives exhibited significant LOX-5 inhibition, outperforming standard anti-inflammatory drugs like diclofenac sodium .

- Structural Activity Relationship (SAR) : Modifications to the hydantoin structure can enhance its bioactivity against inflammation, indicating that specific substitutions can optimize therapeutic effects .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Broad Spectrum Efficacy : Studies have shown that hydantoin derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

- Case Studies : In vitro tests demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in treating infections caused by multi-drug resistant pathogens .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of hydantoin with substituted benzaldehydes. Various synthetic routes have been explored to improve yield and purity:

- Synthetic Approaches : Different methodologies such as one-pot multicomponent reactions have been employed to create novel hydantoin derivatives with modified pharmacological profiles .

- Characterization Techniques : Techniques like NMR spectroscopy and X-ray diffraction are utilized to confirm the structure and purity of synthesized compounds .

Summary Table of Applications

Propiedades

Fórmula molecular |

C11H10N2O3 |

|---|---|

Peso molecular |

218.21 g/mol |

Nombre IUPAC |

5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)6-8-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15) |

Clave InChI |

YOFKIDCKEYKPNO-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |

Sinónimos |

5-(2-methoxyphenyl)methylenehydantoin 5-o-MPMH |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.